molecular formula C13H15NO3 B12940795 N-(2,4,6-Trimethylphenyl)maleamicacid

N-(2,4,6-Trimethylphenyl)maleamicacid

Cat. No.: B12940795
M. Wt: 233.26 g/mol
InChI Key: LIBBIQNPOBBNDV-PLNGDYQASA-N
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Description

N-(2,4,6-Trimethylphenyl)maleamic acid: is an organic compound with the molecular formula C13H15NO3 . It is characterized by the presence of a maleamic acid moiety attached to a 2,4,6-trimethylphenyl group. This compound is known for its unique structural properties, including intramolecular hydrogen bonding, which contributes to its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethylphenyl)maleamic acid typically involves the reaction of maleic anhydride with 2,4,6-trimethylaniline. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for N-(2,4,6-Trimethylphenyl)maleamic acid are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-Trimethylphenyl)maleamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2,4,6-Trimethylphenyl)maleamic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethylphenyl)maleamic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • N-Phenylmaleamic acid
  • N-(2,4-Dimethylphenyl)maleamic acid
  • N-(2,6-Dimethylphenyl)maleamic acid

Comparison: N-(2,4,6-Trimethylphenyl)maleamic acid is unique due to the presence of three methyl groups on the aromatic ring, which enhances its steric hindrance and affects its reactivity compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(Z)-4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid

InChI

InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b5-4-

InChI Key

LIBBIQNPOBBNDV-PLNGDYQASA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C\C(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C

Origin of Product

United States

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